molecular formula C18H19O3D5 B602633 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 CAS No. 221093-33-0

2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5

Cat. No. B602633
M. Wt: 293.42
InChI Key: DILDHNKDVHLEQB-MLEVBVPTSA-N
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Description

2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is a deuterated β-estradiol . It is a labelled compound with a molecular formula of C18H19O3D5 . Estradiol is the major estrogen secreted by the premenopausal ovary .

Scientific Research Applications

Reduced Estrogen Receptor Affinity and Catecholamine Interactions

2-Hydroxyestradiol derivatives like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 have reduced affinity for hypothalamic, pituitary, and uterine estrogen receptors. However, they retain potency for interaction with catechol-O-methyltransferase, which is comparable to that of natural catechols. This distinct profile makes them valuable in studying the mechanism of action of catechol estrogens (Merriam, MacLusky, Johnson, & Naftolin, 1980).

Catalysis of Hydroxylation in Estrogen Metabolism

2-Hydroxy-17ß-estradiol derivatives are involved in estrogen metabolism, specifically in the hydroxylation of 17 beta-estradiol (E2). This activity is linked with human cytochrome P450 1B1, which plays a role in endocrine regulation and the toxicity of estrogens (Hayes, Spink, Spink, Cao, Walker, & Sutter, 1996).

Inhibition of 17ß-Hydroxysteroid Dehydrogenase Type 1

Compounds like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 can be used to inhibit 17ß-Hydroxysteroid dehydrogenase type 1 (17ß-HSD1), an enzyme that converts estrone to estradiol. This inhibition is significant in treating diseases like hormone-dependent breast cancer (Vicker et al., 2006).

Estradiol Metabolism and Sex Differences

Studies on oxidative metabolism of estradiol, involving 2-Hydroxy-17ß-estradiol derivatives, reveal significant sex differences in metabolism pathways. These differences could influence the biological actions of the hormone (Fishman, Bradlow, Schneider, Anderson, & Kappas, 1980).

properties

CAS RN

221093-33-0

Product Name

2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5

Molecular Formula

C18H19O3D5

Molecular Weight

293.42

InChI

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D

InChI Key

DILDHNKDVHLEQB-MLEVBVPTSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O

boiling_point

481.5±45.0 °C at 760 mmHg

density

1.2±0.1 g/cm3

Purity

95% by HPLC; 98% atom D

Related CAS

362-05-0 (unlabelled)

synonyms

SCHEMBL4095308;  Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)-

tag

Estradiol Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5

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